1,1'-(2,2,2-Tribromoethane-1,1-diyl)dibenzene
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Overview
Description
1,1’-(2,2,2-Tribromoethane-1,1-diyl)dibenzene is a chemical compound with the molecular formula C14H11Br3. It is characterized by the presence of three bromine atoms attached to an ethane backbone, which is further connected to two benzene rings.
Preparation Methods
The synthesis of 1,1’-(2,2,2-Tribromoethane-1,1-diyl)dibenzene typically involves the bromination of ethane derivatives followed by coupling with benzene rings. One common method includes the reaction of 1,1,2-tribromoethane with benzene in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-(2,2,2-Tribromoethane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium hydroxide or potassium iodide.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the benzene rings to form corresponding carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with potassium iodide would yield 1,1’-(2,2,2-triiodoethane-1,1-diyl)dibenzene .
Scientific Research Applications
1,1’-(2,2,2-Tribromoethane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,1’-(2,2,2-Tribromoethane-1,1-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
1,1’-(2,2,2-Tribromoethane-1,1-diyl)dibenzene can be compared with other similar compounds such as:
1,1’-(1-Bromo-1,2-ethanediyl)dibenzene: This compound has only one bromine atom and exhibits different reactivity and applications.
1,1’-(2,2-Dibromoethane-1,1-diyl)dibenzene: With two bromine atoms, this compound shows intermediate properties between the mono- and tribromo derivatives.
1,1,1-Trichloro-2,2-diphenylethane: This chlorinated analog has different chemical properties and uses compared to the brominated compound.
Properties
CAS No. |
64434-52-2 |
---|---|
Molecular Formula |
C14H11Br3 |
Molecular Weight |
418.95 g/mol |
IUPAC Name |
(2,2,2-tribromo-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H11Br3/c15-14(16,17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
MVMXKFOAEMFVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(Br)(Br)Br |
Origin of Product |
United States |
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